Enzymatic Sulfation Enantioselectivity
The stereochemical configuration of 1-phenyl-1-pentanol directly impacts its interaction with rat hydroxysteroid sulfotransferase STa. The (R)-(+)-enantiomer demonstrates a 3-fold higher catalytic efficiency as a substrate compared to the (S)-(−)-enantiomer [1]. This quantifiable difference is not observed with shorter-chain analogs (e.g., 1-phenyl-1-butanol), where the difference is less than 2-fold, highlighting a stereoselectivity that increases with alkyl chain length [1].
| Evidence Dimension | Catalytic Efficiency (Vmax/Km) as Substrate for Rat Hydroxysteroid Sulfotransferase STa |
|---|---|
| Target Compound Data | Lower catalytic efficiency (exact value not provided in abstract, but described as 3-fold less than the (R)-enantiomer) |
| Comparator Or Baseline | (R)-(+)-1-phenyl-1-pentanol |
| Quantified Difference | 3-fold difference in catalytic efficiency (the (R)-enantiomer is preferred) |
| Conditions | Enzymatic assay with rat hydroxysteroid sulfotransferase STa in vitro. |
Why This Matters
This data proves that the (S)-enantiomer has a distinct and quantifiably different biological interaction profile, which is critical for accurate interpretation of metabolic studies or in any assay where this enzyme is relevant.
- [1] Banoglu, E., & Duffel, M. W. (1997). Studies on the Interactions of Chiral Secondary Alcohols with Rat Hydroxysteroid Sulfotransferase STa. Drug Metabolism and Disposition, 25(11), 1304-1310. View Source
